molecular formula C13H18N2O B15183652 alpha-Allyl-alpha-isopropyl-2-pyridineacetamide CAS No. 102207-51-2

alpha-Allyl-alpha-isopropyl-2-pyridineacetamide

Cat. No.: B15183652
CAS No.: 102207-51-2
M. Wt: 218.29 g/mol
InChI Key: NIFBWXNUFPQZKD-UHFFFAOYSA-N
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Description

Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and isopropyl groups under specific conditions. One common method includes the use of alkyl halides in the presence of a base to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The allyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide involves its interaction with molecular targets and pathways within biological systems. The allyl and isopropyl groups play a crucial role in its reactivity, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Allyl-alpha-propyl-2-pyridineacetamide: Similar in structure but with a propyl group instead of an isopropyl group.

    Alpha-Allyl-alpha-methyl-2-pyridineacetamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is unique due to the presence of both allyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

102207-51-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-propan-2-yl-2-pyridin-2-ylpent-4-enamide

InChI

InChI=1S/C13H18N2O/c1-4-8-13(10(2)3,12(14)16)11-7-5-6-9-15-11/h4-7,9-10H,1,8H2,2-3H3,(H2,14,16)

InChI Key

NIFBWXNUFPQZKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)(C1=CC=CC=N1)C(=O)N

Origin of Product

United States

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